molecular formula C19H24N2O3S B3447647 N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3447647
M. Wt: 360.5 g/mol
InChI Key: ZIYUFDWRIYKYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMS 1949, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future applications in scientific research.

Mechanism of Action

N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This, in turn, leads to an increase in glutamate release and improved synaptic plasticity, which is essential for learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 has a range of biochemical and physiological effects, including increased glutamate release, enhanced synaptic plasticity, and improved cognitive function. In animal studies, N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 has been shown to improve spatial memory and learning, as well as reduce anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 in lab experiments is its selectivity for GlyT1. This allows researchers to study the effects of inhibiting GlyT1 without interfering with other neurotransmitter systems. However, one limitation of using N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 is its relatively short half-life, which can make it difficult to maintain stable concentrations in vitro and in vivo.

Future Directions

There are several future directions for research on N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949, including its potential use in the treatment of neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949, as well as its long-term safety and efficacy. Additionally, research is needed to explore the potential use of N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 in combination with other drugs for the treatment of neurological disorders.

Scientific Research Applications

N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Its ability to inhibit GlyT1 has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This enhancement of NMDA receptor activity has been linked to improvements in cognitive function and memory in animal studies.

properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-16-11-6-7-12-17(16)20-18(22)13-21(25(4,23)24)19-14(2)9-8-10-15(19)3/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYUFDWRIYKYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=C(C=CC=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,6-dimethylphenyl)-N-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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